
4-Chloro-1-ethyl-3-iodo-6-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-ethyl-3-iodo-6-methylpyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of chlorine, iodine, and methyl groups attached to a pyridinone ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethyl-3-iodo-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Chlorination: Introduction of the chlorine atom at the 4-position using reagents like thionyl chloride or phosphorus pentachloride.
Ethylation: Alkylation at the 1-position using ethyl iodide in the presence of a strong base such as sodium hydride.
Iodination: Introduction of the iodine atom at the 3-position using iodine monochloride or N-iodosuccinimide.
Methylation: Introduction of the methyl group at the 6-position using methyl iodide and a base like potassium carbonate.
Cyclization: Formation of the pyridinone ring through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Chloro-1-ethyl-3-iodo-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.
Electrophilic Substitution: Bromine, sulfuric acid.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, palladium on carbon.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Substitution Products: Derivatives with different functional groups replacing chlorine or iodine.
Oxidation Products: Pyridinone N-oxides.
Reduction Products: Dehalogenated pyridinone derivatives.
Coupling Products: Biaryl compounds.
科学研究应用
4-Chloro-1-ethyl-3-iodo-6-methylpyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-1-ethyl-3-iodo-6-methylpyridin-2(1H)-one depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactions: The presence of halogen atoms and the pyridinone ring can influence the reactivity and selectivity of the compound in various chemical transformations.
相似化合物的比较
Similar Compounds
4-Chloro-1-ethyl-3-iodopyridin-2(1H)-one: Lacks the methyl group at the 6-position.
4-Chloro-1-ethyl-6-methylpyridin-2(1H)-one: Lacks the iodine atom at the 3-position.
4-Chloro-3-iodo-6-methylpyridin-2(1H)-one: Lacks the ethyl group at the 1-position.
Uniqueness
4-Chloro-1-ethyl-3-iodo-6-methylpyridin-2(1H)-one is unique due to the specific combination of chlorine, iodine, ethyl, and methyl groups attached to the pyridinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C8H9ClINO |
|---|---|
分子量 |
297.52 g/mol |
IUPAC 名称 |
4-chloro-1-ethyl-3-iodo-6-methylpyridin-2-one |
InChI |
InChI=1S/C8H9ClINO/c1-3-11-5(2)4-6(9)7(10)8(11)12/h4H,3H2,1-2H3 |
InChI 键 |
CISASGRUKHGNFL-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=CC(=C(C1=O)I)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B13010585.png)
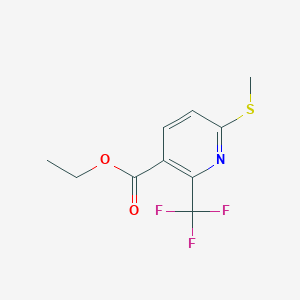
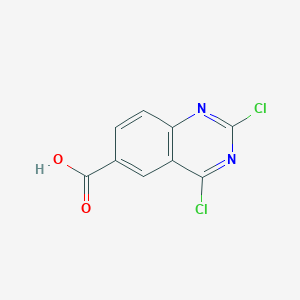
![2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13010619.png)

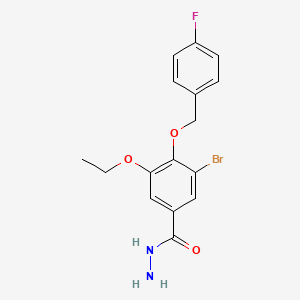
![4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13010644.png)
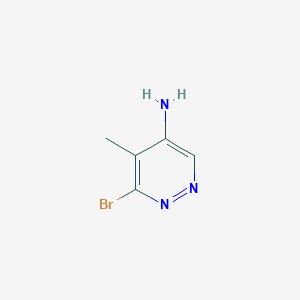
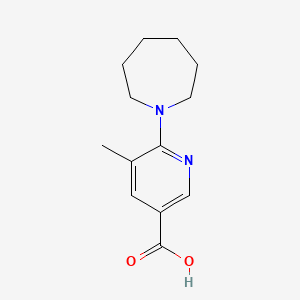
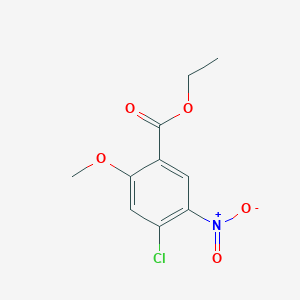
![[3-[(2R)-2-amino-3-hexadecanoyloxy-3-oxopropyl]sulfanyl-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13010661.png)
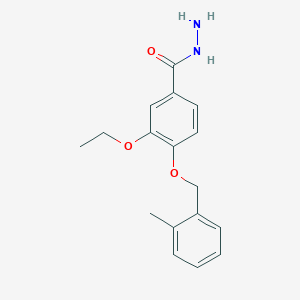

![(1S,5R)-2-Azabicyclo[3.1.0]hexane](/img/structure/B13010682.png)
